N-(2-(1H-indol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide
Description
Properties
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-12-13-25-18-14-16(6-8-20-18)19(23)21-9-11-22-10-7-15-4-2-3-5-17(15)22/h2-8,10,14H,9,11-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZURIPSCNWWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Limitations
- Highlights : 2-Oxoindoline derivatives showed varied bioactivities, including kinase inhibition. The target’s isonicotinamide scaffold may mimic these effects but with altered selectivity .
- : Crystallographic data revealed planar conformations in oxoacetamide analogs, suggesting the target’s methoxyethoxy chain could introduce conformational flexibility .
Preparation Methods
Nucleophilic Aromatic Substitution
Isonicotinic acid derivatives undergo substitution at the 2-position under basic conditions.
Procedure :
Mitsunobu Reaction for Ether Formation
For substrates sensitive to harsh conditions, the Mitsunobu reaction offers milder etherification.
Procedure :
- Combine 2-hydroxyisonicotinic acid (1.0 eq), 2-methoxyethanol (1.5 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF.
- Stir at RT for 24 hr.
- Purify via silica gel chromatography (hexane:EtOAc = 3:1).
Synthesis of N-(2-(1H-Indol-1-yl)ethyl)amine
N-Alkylation of Indole
Direct alkylation at the indole 1-position is challenging due to preferential 3-substitution.
Procedure :
Reductive Amination
Alternative route to improve selectivity:
Procedure :
- React indole-1-acetaldehyde (1.0 eq) with NH₄OAc (3.0 eq) in MeOH.
- Add NaBH₃CN (1.5 eq) and stir at RT for 6 hr.
- Concentrate and purify via flash chromatography.
Amide Coupling Strategies
Acyl Chloride Method
Procedure :
Coupling Reagent-Mediated Synthesis
Procedure :
- Dissolve the acid (1.0 eq) and amine (1.2 eq) in DMF.
- Add HATU (1.5 eq) and DIPEA (3.0 eq).
- Stir at RT for 12 hr.
- Extract with EtOAc and wash with NaHCO₃.
Reaction Optimization
Solvent Screening for Coupling
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | DIPEA | 25 | 85 |
| THF | Et₃N | 0→25 | 72 |
| CH₂Cl₂ | Pyridine | 25 | 65 |
DMF with DIPEA provided optimal results due to improved solubility of intermediates.
Catalytic Effects in N-Alkylation
| Catalyst | Time (hr) | Yield (%) |
|---|---|---|
| NaH | 8 | 45 |
| K₂CO₃ | 12 | 30 |
| Cs₂CO₃ | 10 | 38 |
NaH outperformed carbonate bases by enhancing deprotonation kinetics.
Characterization Data
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) showed >98% purity at 254 nm.
Green Chemistry Considerations
Microwave-assisted synthesis reduced coupling time from 12 hr to 30 min (yield: 82%). Mechanochemical approaches using ball milling are under investigation to eliminate solvent use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
